NF449 vs. Suramin and PPADS: Sub-Nanomolar Potency Advantage at Recombinant P2X1 Receptors
NF449 blocks recombinant rat P2X1 receptors with an IC50 of 0.3 nM, compared to reported IC50 values for suramin in the low micromolar range (~1–10 μM) and PPADS in the 1–2.6 μM range at P2X1 [1]. This represents a potency advantage of approximately 3,300- to 33,000-fold over suramin and 3,300- to 8,600-fold over PPADS. In functional tissue assays using rat pulmonary arteries, the rank order of antagonist potency was NF449 > PPADS = suramin, confirming the potency hierarchy in native P2X1-expressing tissues [2].
| Evidence Dimension | IC50 for inhibition of recombinant rP2X1 receptor-mediated inward currents |
|---|---|
| Target Compound Data | 0.3 nM (NF449) |
| Comparator Or Baseline | Suramin: ~1–10 μM; PPADS: 1–2.6 μM |
| Quantified Difference | NF449 is 3,300× to 33,000× more potent than suramin; 3,300× to 8,600× more potent than PPADS |
| Conditions | Xenopus oocyte two-electrode voltage-clamp; ATP or αβ-meATP-induced currents at recombinant rat P2X1 receptors |
Why This Matters
This nanomolar potency enables P2X1-specific inhibition at concentrations that do not produce off-target effects at other P2 receptor subtypes, which is critical for definitive pharmacological dissection of P2X1-mediated responses in complex tissue preparations.
- [1] Rettinger J, Braun K, Hochmann H, Kassack MU, Ullmann H, Nickel P, Schmalzing G, Lambrecht G. Profiling at recombinant homomeric and heteromeric rat P2X receptors identifies the suramin analogue NF449 as a highly potent P2X1 receptor antagonist. Neuropharmacology. 2005;48(3):461-468. doi:10.1016/j.neuropharm.2004.11.003 View Source
- [2] Syed NH, Kennedy C. Characterisation of P2X receptors expressed in rat pulmonary arteries. Eur J Pharmacol. 2010;649(1-3):342-348. doi:10.1016/j.ejphar.2010.09.041 View Source
